molecular formula C11H23ClN2O3 B2590153 Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride CAS No. 2413897-22-8

Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B2590153
CAS No.: 2413897-22-8
M. Wt: 266.77
InChI Key: QHPCJWKHVCOCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride exerts its effects involves the formation of stable carbamate linkages with amines. This stability allows for the selective protection of amine groups during chemical reactions, preventing unwanted side reactions . The compound can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride is unique due to its specific structure, which provides enhanced stability and selectivity in protecting amine groups. Its ability to be removed under mild acidic conditions makes it particularly useful in complex synthetic pathways .

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12;/h15H,4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUMBQLQUHEDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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